![molecular formula C9H19O4PS2 B14424268 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid CAS No. 80578-89-8](/img/structure/B14424268.png)
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid is a chemical compound with the molecular formula C₉H₁₉O₄PS₂ and a molecular weight of 286.351 daltons . It is known for its unique structure, which includes a phosphorothioate group and a propanoic acid moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid typically involves the reaction of propanoic acid derivatives with phosphorothioate reagents. One common method involves the reaction of 3-mercaptopropanoic acid with bis(propan-2-yl) phosphorochloridothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates.
Applications De Recherche Scientifique
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The phosphorothioate group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diisobutoxythiophosphorylsulfanyl)-2-methylpropionic acid
- 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid
Uniqueness
3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid is unique due to its specific combination of a phosphorothioate group and a propanoic acid moiety. This structure imparts distinctive chemical properties, such as high reactivity towards nucleophiles and strong chelating ability, which are not commonly found in similar compounds .
Propriétés
Numéro CAS |
80578-89-8 |
|---|---|
Formule moléculaire |
C9H19O4PS2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-di(propan-2-yloxy)phosphinothioylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H19O4PS2/c1-7(2)12-14(15,13-8(3)4)16-6-5-9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11) |
Clé InChI |
NBIHIFKBZOUVNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(OC(C)C)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




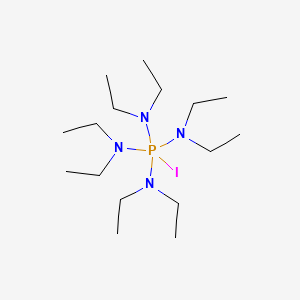
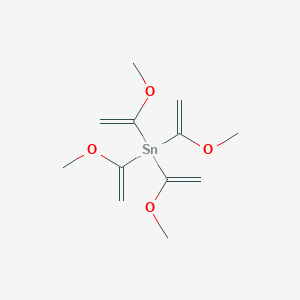
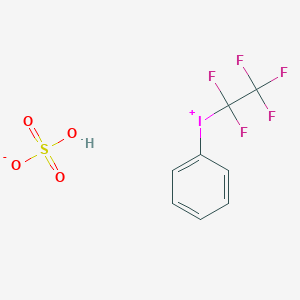
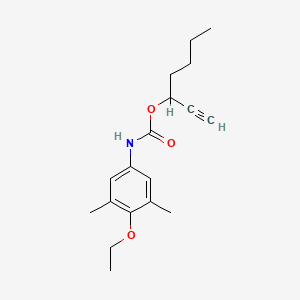
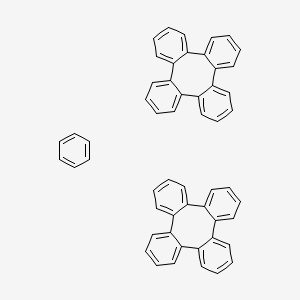
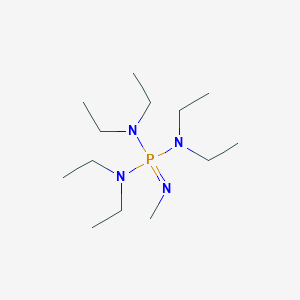
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

